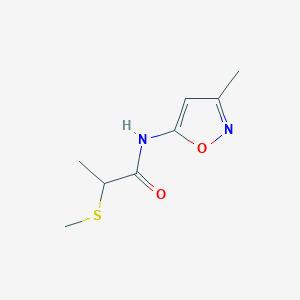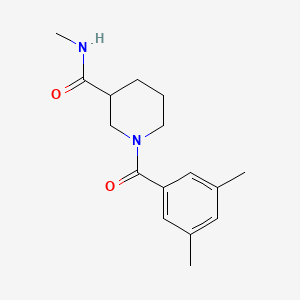
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide, commonly known as MOSP, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MOSP is a small molecule that belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. MOSP has a unique chemical structure that makes it an interesting target for synthesis and research.
Mechanism of Action
The mechanism of action of MOSP is not fully understood, but it is believed to interact with specific biomolecules in cells, leading to changes in cellular processes. MOSP has been shown to inhibit the activity of certain enzymes and proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
MOSP has been shown to have various biochemical and physiological effects, depending on the specific application and concentration used. In some studies, MOSP has been shown to induce apoptosis, or programmed cell death, in cancer cells. MOSP has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines. Additionally, MOSP has been shown to have antimicrobial activity against various bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One advantage of using MOSP in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. MOSP is also stable under various conditions, making it suitable for use in a variety of assays and experiments. However, one limitation of using MOSP is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many potential future directions for research on MOSP. One area of interest is the development of MOSP-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of MOSP as a diagnostic tool for detecting specific biomolecules in biological samples. Additionally, further research is needed to fully understand the mechanism of action of MOSP and its effects on cellular processes.
Synthesis Methods
MOSP can be synthesized using a variety of methods, including the reaction of 3-methyl-5-amino-1,2-oxazole with 2-methylthio-1-propanol in the presence of a suitable catalyst. The reaction yields MOSP as a white solid, which can be purified using standard methods such as recrystallization or chromatography.
Scientific Research Applications
MOSP has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. MOSP has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. MOSP has also been investigated for its potential as a diagnostic tool for detecting specific biomolecules in biological samples.
properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-methylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-5-4-7(12-10-5)9-8(11)6(2)13-3/h4,6H,1-3H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKHYOMFRVYVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C(C)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-cyanopyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B7530200.png)





![2-[(5-Chloro-2-methoxyphenyl)methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7530250.png)
![2-bromo-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylaniline](/img/structure/B7530254.png)

![N-(1,4-dioxan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7530275.png)

![N-[(5-methylthiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7530292.png)
![4-(2-Methyl-5-nitrophenoxy)thieno[3,2-d]pyrimidine](/img/structure/B7530297.png)
![Methyl 2-[4-[(3-bromothiophene-2-carbonyl)amino]pyrazol-1-yl]acetate](/img/structure/B7530309.png)